5-Chloro-1-((3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-4-amine

Medicinal Chemistry Stereochemistry LRRK2 Inhibitor Synthesis

Replicating GNE-9605 studies with racemic intermediates causes batch variability and compromised LRRK2 SAR. • The (3S,4S) enantiomer is the direct precursor for GNE-9605 (Ki 2.0 nM), ensuring pharmacological profile match. • >98% enantiomeric purity eliminates post-synthesis chiral resolution, accelerating kinase inhibitor library synthesis. • Pre-installed 5-chloro handle enables rapid SNAr diversification. Procurement: Single enantiomer with full analytical documentation (HPLC, NMR, HRMS). Standard research quantities for immediate global dispatch.

Molecular Formula C11H16ClFN4O
Molecular Weight 274.72 g/mol
Cat. No. B8124257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-((3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-4-amine
Molecular FormulaC11H16ClFN4O
Molecular Weight274.72 g/mol
Structural Identifiers
SMILESC1CN(CC(C1N2C(=C(C=N2)N)Cl)F)C3COC3
InChIInChI=1S/C11H16ClFN4O/c12-11-9(14)3-15-17(11)10-1-2-16(4-8(10)13)7-5-18-6-7/h3,7-8,10H,1-2,4-6,14H2/t8-,10-/m0/s1
InChIKeyHAVZARVPJOGOSJ-WPRPVWTQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-((3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-4-amine


5-Chloro-1-((3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-4-amine (CAS 1536201-15-6) is a chiral, enantiomerically defined aminopyrazole building block characterized by a trans-configured 3-fluoro-1-(oxetan-3-yl)piperidine motif . This compound serves as a critical late-stage intermediate in the synthesis of GNE-9605, a highly potent, selective, and brain-penetrant leucine-rich repeat kinase 2 (LRRK2) inhibitor developed for potential disease-modifying Parkinson's disease therapy [1]. Its core function is to provide a pre-assembled, stereochemically pure scaffold for a final diversification step, anchoring the key pharmacophoric elements required for target engagement within the LRRK2 ATP-binding site [1].

Stereochemical control intermediate for LRRK2 inhibitor synthesis
Chiral (3S,4S)-configured building block for GNE-9605 and analogs
Pre-functionalized with 5-chloro and oxetane for CNS-oriented kinase probe assembly

Why Racemic or trans Forms Cannot Substitute


In-class compounds cannot be interchanged with 5-Chloro-1-((3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-4-amine because the final drug substance, GNE-9605, is a defined, single enantiomer whose biological activity is intrinsically linked to its specific absolute configuration [1]. The J. Med. Chem. 2014 discovery paper highlights that the stereochemical configuration of the piperidine ring dictates the precise orientation of the aminopyrazole core within the solvent-exposed region of the LRRK2 ATP-binding site, a key design parameter for achieving the reported high potency and selectivity [1]. Using a racemic mixture or the incorrect (3R,4R) enantiomer would introduce 50% of an inactive or differentially active stereoisomer, compromising critical structure-activity relationships (SAR) and leading to batch-to-batch variability in downstream biological assays [2]. The following evidence details the quantifiable differences that necessitate the procurement of this specific (3S,4S) intermediate.

Target
(3S,4S) enantiomer
Single stereoisomer with reported LRRK2 inhibition profile
Substitute
Racemic trans or (3R,4R)
Contains 50% enantiomer not supported by structure-activity data; stereochemical mismatch may shift binding orientation and assay response
Using racemic or opposite enantiomer may not reproduce the reported pharmacological profile; chiral separation steps and additional validation may be required.

Key Differentiators for Procurement


Chiral Purity vs. Racemic Mixture

The final drug substance, GNE-9605, is defined by its specific (3S,4S) absolute configuration at the piperidine ring, which is essential for its high-affinity binding to the LRRK2 kinase domain [1]. The J. Med. Chem. 2014 study and subsequent pharmacological evaluations report an LRRK2 Ki of 2.0 nM and cellular IC50 of 19 nM for the single-enantiomer GNE-9605 . In contrast, the racemic mixture (often cataloged as 'rel-' or 'trans-') would contain 50% of the (3R,4R) enantiomer, for which no comparable potency data exists and which is presumed inactive or significantly less active based on SAR analysis of the solvent-exposed region interactions [1]. Procurement of the (3S,4S) enantiomer directly mirrors the stereochemistry of the pharmacologically validated clinical candidate, ensuring that the synthesized batch possesses the demonstrated biochemical profile .

Enantiomeric Activity
Head-to-head
Target: (3S,4S)-derived GNE-9605 – reported Ki 2.0 nM, cellular IC50 19 nM Racemic trans: presumed ≤50% active enantiomer; no matched Ki/IC50 reported
Stereochemistry directly influences kinase binding; enantiomeric identity supports assay reproducibility
Enantiomer-attribution review; >98% isomeric purity for target
Medicinal Chemistry Stereochemistry LRRK2 Inhibitor Synthesis

Functional Group Versatility for Diversification

The 5-chloro-1H-pyrazol-4-amine core provides a unique, chemoselective handle for late-stage diversification via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, which is the final step in the synthesis of GNE-9605 [1]. This specific intermediate enables direct coupling with the pyrimidine moiety to form the key N-C bond, a transformation that is not feasible with des-chloro analogs . The presence of both the reactive chlorine at the 5-position and the free amine at the 4-position allows for orthogonal reactivity: the chlorine can be displaced while the amine remains protected or is used in a subsequent reaction. This is a distinct advantage over simpler pyrazole intermediates that lack this dual functionality, which would require additional protection/deprotection steps and significantly lower overall yield. For example, a published protocol describes a one-step synthesis of related compounds in quantitative yield using adapted Vilsmeier conditions, underscoring the high reactivity of this specific scaffold [2].

Synthetic Efficiency
Class-level
Reduces 2–3 synthetic steps vs. unfunctionalized pyrazole; quantitative yield reported for analogous one-step coupling
5-chloro and 4-amine handle enable direct final assembly, supporting medicinal chemistry efficiency
Data to verify; class-level inference from related protocols
Click Chemistry Medicinal Chemistry Pyrazole Functionalization

Brain Penetration from Oxetane Scaffold

The incorporation of the oxetan-3-yl group on the piperidine nitrogen is a strategic design element to modulate physicochemical properties central to CNS drug discovery [1]. When incorporated into the final compound GNE-9605, this motif contributes to a favorable profile, leading to demonstrated brain penetration across multiple species [1]. This is in contrast to analogous intermediates bearing common N-substituents like methyl, ethyl, or acyl groups, which would yield final compounds with higher lipophilicity (increased LogP) and potential P-glycoprotein (P-gp) efflux liability. While direct CNS MPO scores for the intermediate are not available, the final drug GNE-9605 demonstrates a property profile consistent with the oxetane's function as a carbonyl or gem-dimethyl bioisostere that lowers LogD, enhances metabolic stability, and improves solubility . The procurement value of this specific intermediate is therefore partly derived from its embedded, optimized ADME functionality that is difficult to install late in a synthetic sequence.

Brain Penetration Design
Class-level
Oxetane-containing final compound: in vivo brain penetration, oral bioavailability 90% in rats (1 mg/kg) N-alkyl analog predicted higher LogD and P-gp liability
Oxetane group lowers LogD, may support CNS exposure in research models
Pharmacokinetic context; direct CNS MPO data for intermediate unavailable
CNS Drug Discovery Pharmacokinetics Oxetane Isostere

Validated Applications in CNS Drug Discovery


GNE-9605 Synthesis for LRRK2 Assays

This intermediate is the direct and validated precursor for the final step in synthesizing GNE-9605, the reference LRRK2 inhibitor with a biochemical Ki of 2.0 nM. Using the (3S,4S) enantiomer ensures that the resulting batch precisely matches the pharmacological profile reported in the J. Med. Chem. 2014 discovery paper, enabling accurate replication of potency, selectivity, and PK/PD studies in Parkinson's disease models [1]. This is essential for labs conducting preclinical efficacy studies or developing new positron emission tomography (PET) ligands based on the GNE-9605 scaffold [2].

Scaffold for LRRK2 Inhibitor Library

The (3S,4S) scaffold serves as a privileged chiral template for generating a library of novel aminopyrazole-based LRRK2 inhibitors. Its pre-installed 5-chloro handle allows for rapid parallel synthesis via SNAr with diverse amine or pyrimidine building blocks. As outlined in the patent literature, this strategy was used to explore the solvent-exposed region of the kinase, producing multiple potent compounds [1]. The high isomeric purity of the starting material (>98%) eliminates the need for post-synthesis chiral resolution, accelerating hit-to-lead chemistry timelines.

Co-crystallography of Kinase-Ligand Complexes

For structural biology groups aiming to obtain co-crystal structures of LRRK2 with GNE-9605 or its analogs, the enantiopure intermediate is indispensable. The specific (3S,4S) configuration is required to ensure that the electron density map corresponds to the biologically active form [1]. Using a racemic intermediate would complicate crystallization, lead to ambiguous electron density for the ligand, and compromise the interpretation of key binding interactions in the kinase hinge and solvent-exposed regions.

Application
Selection Property
Validation Focus
LRRK2 inhibitor reference synthesis
Stereochemical control; (3S,4S) enantiomer
Replicate reported biochemical and cellular inhibition profile
Kinase inhibitor library diversification
Reactive 5-chloro handle for late-stage coupling
Parallel SAR exploration; no post-synthesis chiral resolution needed
Co-crystallography of LRRK2-ligand complexes
Enantiopure ligand for structural biology
Interpret electron density and binding interactions in the active site
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